

Spectroscopic Analysis of 1-Ethoxycyclohexene: A Technical Overview

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Compound of Interest		
Compound Name:	1-Ethoxycyclohexene	
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This technical guide provides a detailed overview of the spectroscopic data for **1-Ethoxycyclohexene** (CAS No: 1122-84-5, Molecular Formula: C₈H₁₄O, Molecular Weight: 126.20 g/mol).[1] Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted mass spectrometry data for **1-Ethoxycyclohexene** and, for illustrative purposes, experimental data for the closely related compound, cyclohexene. This guide also outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation Predicted Mass Spectrometry Data for 1Ethoxycyclohexene

The following table summarizes predicted mass-to-charge ratios (m/z) for various adducts of **1-Ethoxycyclohexene**. This data is computationally generated and serves as a reference for mass spectrometry analysis.[2]



Adduct Ion	Predicted m/z
[M+H] ⁺	127.11174
[M+Na] ⁺	149.09368
[M-H] ⁻	125.09718
[M+NH ₄] ⁺	144.13828
[M+K] ⁺	165.06762
[M+H-H ₂ O] ⁺	109.10172
[M]+	126.10391

Data Source: PubChemLite[2]

Illustrative Spectroscopic Data of Cyclohexene

As experimental data for **1-Ethoxycyclohexene** is not readily available in public databases, the following tables for ¹H NMR, ¹³C NMR, and IR spectroscopy of cyclohexene are provided for illustrative purposes. These demonstrate the type of data expected for a cyclic alkene structure.

¹H NMR Data of Cyclohexene

Chemical Shift (δ) ppm	Number of Protons	Multiplicity
5.69	2H	Triplet
2.01	4H	Multiplet
1.65	4H	Multiplet

¹³C NMR Data of Cyclohexene



Chemical Shift (δ) ppm	Carbon Type
127.3	Alkene (C=C)
25.3	Allylic (C-C=C)
22.8	Aliphatic (C-C)

IR Spectroscopy Data of Cyclohexene

Wavenumber (cm ⁻¹)	Bond Vibration
3023	=C-H Stretch
2928, 2860, 2838	C-H Stretch
1652	C=C Stretch
1438	CH₂ Bend
720	=C-H Bend

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Methodology:

- Sample Preparation: A sample of the analyte (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.
- Instrumentation: The NMR tube is placed in the spectrometer's magnet.
- Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.



 Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Methodology:

- Sample Preparation: For liquid samples, a thin film is placed between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet, a mull (dispersed in Nujol oil), or by using an Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded to subtract atmospheric and solvent absorptions.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the frequencies at which the sample absorbs infrared radiation.
- Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are correlated to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and molecular formula of a compound.

Methodology:

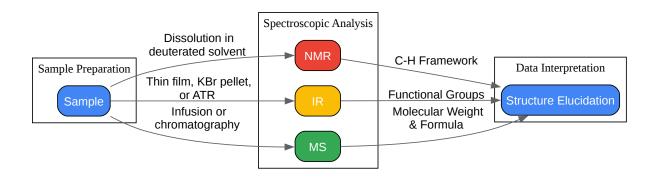
- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).



- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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References

- 1. 1-Ethoxycyclohexene | C8H14O | CID 224844 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite 1-ethoxycyclohexene (C8H14O) [pubchemlite.lcsb.uni.lu]







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